![molecular formula C24H20ClNO3 B10766437 5-[3-(4-chloronaphthalene-1-carbonyl)-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid](/img/structure/B10766437.png)
5-[3-(4-chloronaphthalene-1-carbonyl)-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JWH 398 N-pentanoic acid metabolite-d5: is a deuterated form of the metabolite of JWH 398, a synthetic cannabinoid. This compound is primarily used as an internal standard for the quantification of JWH 398 N-pentanoic acid metabolite by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) . JWH 398 itself acts as an agonist at both the central cannabinoid receptor 1 (CB1) and the peripheral cannabinoid receptor 2 (CB2) .
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of JWH 398 N-pentanoic acid metabolite-d5 involves the deuteration of JWH 398 N-pentanoic acid metaboliteThe reaction conditions often involve the use of deuterated reagents and solvents to achieve the desired level of deuteration .
Industrial Production Methods: : Industrial production of JWH 398 N-pentanoic acid metabolite-d5 follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the product. The compound is usually formulated as a solution in acetonitrile for ease of use in analytical applications .
Chemical Reactions Analysis
Types of Reactions: : JWH 398 N-pentanoic acid metabolite-d5 can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for the compound’s metabolism and analysis.
Common Reagents and Conditions: : Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled conditions to ensure the desired outcome.
Major Products: : The major products formed from these reactions include various oxidized and reduced forms of the compound, which are crucial for understanding its metabolic pathways and interactions .
Scientific Research Applications
Chemistry: : In chemistry, JWH 398 N-pentanoic acid metabolite-d5 is used as an internal standard in analytical techniques like GC-MS and LC-MS. This helps in the accurate quantification of JWH 398 N-pentanoic acid metabolite in various samples .
Biology: : In biological research, the compound is used to study the metabolism and pharmacokinetics of JWH 398. It helps in understanding how the parent compound is processed in the body and its potential effects .
Medicine: : Although not used directly in medicine, the compound’s role in research contributes to the development of therapeutic agents targeting cannabinoid receptors. This can lead to advancements in treatments for various conditions .
Industry: : In the industry, JWH 398 N-pentanoic acid metabolite-d5 is used in forensic and toxicological studies to detect and quantify synthetic cannabinoids in biological samples .
Mechanism of Action
The mechanism of action of JWH 398 N-pentanoic acid metabolite-d5 is primarily related to its role as an internal standard. It does not exert any pharmacological effects by itself but is used to facilitate the accurate measurement of JWH 398 N-pentanoic acid metabolite. The parent compound, JWH 398, acts as an agonist at CB1 and CB2 receptors, influencing various physiological processes .
Comparison with Similar Compounds
Similar Compounds: : Similar compounds include other deuterated metabolites of synthetic cannabinoids, such as JWH 018 N-pentanoic acid metabolite-d5 and JWH 073 N-pentanoic acid metabolite-d5 .
Uniqueness: : JWH 398 N-pentanoic acid metabolite-d5 is unique due to its specific deuteration pattern, which makes it an ideal internal standard for the quantification of its non-deuterated counterpart. This specificity enhances the accuracy and reliability of analytical measurements .
Properties
Molecular Formula |
C24H20ClNO3 |
|---|---|
Molecular Weight |
410.9 g/mol |
IUPAC Name |
5-[3-(4-chloronaphthalene-1-carbonyl)-2,4,5,6,7-pentadeuterioindol-1-yl]pentanoic acid |
InChI |
InChI=1S/C24H20ClNO3/c25-21-13-12-19(16-7-1-2-8-17(16)21)24(29)20-15-26(14-6-5-11-23(27)28)22-10-4-3-9-18(20)22/h1-4,7-10,12-13,15H,5-6,11,14H2,(H,27,28)/i3D,4D,9D,10D,15D |
InChI Key |
VTGKQZQQXCKOOD-SUBDTABOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCC(=O)O)[2H])C(=O)C3=CC=C(C4=CC=CC=C43)Cl)[2H])[2H] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2Cl)C(=O)C3=CN(C4=CC=CC=C43)CCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2R,3R,4R,6R)-3-hydroxy-6-[[(1R,5S,6R,8R,11R,15E,17R)-1-hydroxy-5-[(2R,4R,5S,6S)-5-hydroxy-4,6-dimethyl-7-oxononan-2-yl]-6,8,16,18-tetramethyl-3-oxo-4,21-dioxabicyclo[15.3.1]henicosa-9,15,18-trien-11-yl]oxy]-2-methyloxan-4-yl] carbamate](/img/structure/B10766357.png)
![N-[3-[(3-amino-3-oxoprop-1-en-2-yl)amino]-3-oxoprop-1-en-2-yl]-2-[(1R,8S,11Z,15S,18S,25S,26R,35R,37S,46R,53S,59S)-18-[(2S,3R)-2,3-dihydroxybutan-2-yl]-11-ethylidene-59-hydroxy-8,31-bis[(1S)-1-hydroxyethyl]-26,46-dimethyl-40,43-dimethylidene-6,9,16,23,28,38,41,44,47-nonaoxo-37-propan-2-yl-27-oxa-3,13,20,56-tetrathia-7,10,17,24,36,39,42,45,48,52,58,61,62,63,64-pentadecazanonacyclo[23.23.9.329,35.12,5.112,15.119,22.154,57.01,53.032,60]tetrahexaconta-2(64),4,12(63),19(62),21,29(61),30,32(60),33,51,54,57-dodecaen-51-yl]-1,3-thiazole-4-carboxamide](/img/structure/B10766365.png)
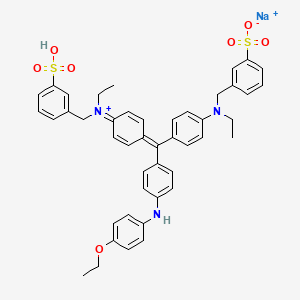
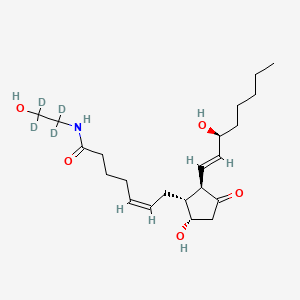
![(1S,6R,7E,13R,16S,17S,21R,22R)-17-[(2R,4R,5S,6R)-5-[(2S,4R,5R,6R)-4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766377.png)
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[4-[(4Z,6E,14E,16E)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766384.png)
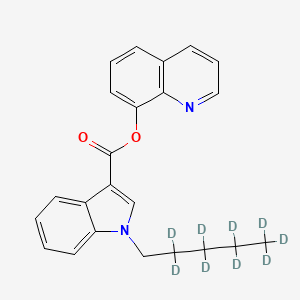
![(7E)-17-[5-[4-(3-chloro-6-methoxy-2-methylbenzoyl)oxy-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-28-hydroxy-3,22-dimethyl-23,26-dioxo-24,27-dioxapentacyclo[23.2.1.01,6.013,22.016,21]octacosa-4,7,14,25(28)-tetraene-4-carboxylic acid](/img/structure/B10766399.png)
![5-[2,4,5,6,7-pentadeuterio-3-(4-methylnaphthalene-1-carbonyl)indol-1-yl]pentanoic acid](/img/structure/B10766404.png)
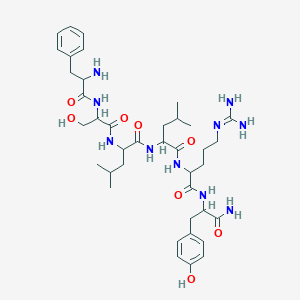
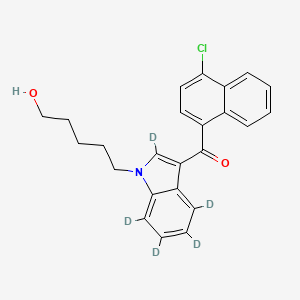
![[(2R,3S,4R,6R)-6-[(2R,4R,5S,6R)-2-[(2S,3R,4S)-4-[(2R,3S,9R,10S,11S,12S,13R)-10,12-dihydroxy-3,17-dimethoxy-7,9,11,13,15-pentamethyl-18-oxo-1-oxacyclooctadeca-4,6,14,16-tetraen-2-yl]-3-hydroxypentan-2-yl]-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-4-yl]oxy-4-hydroxy-2-methyloxan-3-yl] carbamate](/img/structure/B10766447.png)
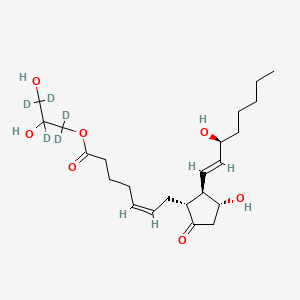
![octasodium;4-[[3-[[3,5-bis[(2,4-disulfonatophenyl)carbamoyl]phenyl]carbamoylamino]-5-[(2,4-disulfonatophenyl)carbamoyl]benzoyl]amino]benzene-1,3-disulfonate](/img/structure/B10766464.png)
